Ro 8-4304

NMDA receptor pharmacology subunit selectivity ionotropic glutamate receptors

Ro 8-4304 is the preferred NR2B-selective NMDA antagonist for advanced electrophysiology due to its rapid wash-on/wash-off kinetics, enabling temporal resolution unattainable with slower analogs. Its distinct state-dependent binding and well-characterized polyamine site interaction ensure reproducible, compound-specific results. Procure Ro 8-4304 for precise interrogation of NR2B function.

Molecular Formula C21H23FN2O3
Molecular Weight 370.4 g/mol
CAS No. 195988-65-9
Cat. No. B1589771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 8-4304
CAS195988-65-9
Synonyms4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide
Ro 8-4304
Molecular FormulaC21H23FN2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O
InChIInChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26)
InChIKeyHFHFPCVDUCBNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 8-4304 (195988-65-9): NR2B-Selective NMDA Receptor Antagonist for Neuropharmacology Procurement


Ro 8-4304 (CAS 195988-65-9, hydrochloride CAS 1312991-77-7) is a non-competitive, voltage-independent, state-dependent antagonist of NMDA receptors that exhibits >100-fold selectivity for NR2B-containing receptors over NR2A-containing receptors [1]. The compound was originally developed by F. Hoffmann-La Roche Ltd as a tool compound for investigating NR2B-selective NMDA receptor antagonism [2]. Ro 8-4304 acts at the ifenprodil binding site and displays activity-dependent antagonism, with higher apparent affinity at elevated NMDA concentrations . The compound has demonstrated neuroprotective effects in both in vitro and in vivo ischemia models .

Why NR2B Antagonist Substitution Is Not Advisable: Ro 8-4304's Differentiated Binding Kinetics


Within the class of NR2B-selective NMDA receptor antagonists, compounds cannot be assumed interchangeable. Despite shared binding site targeting (the ifenprodil site), significant differences exist in binding/unbinding kinetics, polyamine site allosteric interactions, and in vivo efficacy profiles [1]. As demonstrated by head-to-head studies, Ro 8-4304 exhibits markedly faster receptor binding/unbinding kinetics compared to ifenprodil while maintaining comparable affinity [2]. Furthermore, in vivo seizure model comparisons reveal functional divergence: Ro 8-4304 and ifenprodil failed to antagonize electrically-precipitated tonic hindlimb extension at doses up to 100 mg/kg, whereas Ro 25-6981 was effective at 100 mg/kg [3]. These findings underscore that NR2B antagonists are not functionally equivalent and procurement decisions must be guided by specific experimental requirements .

Ro 8-4304 Quantitative Differentiation Evidence: Head-to-Head Comparisons with NR2B Antagonists


NR2B Subunit Selectivity: >100-Fold Discrimination Against NR2A-Containing Receptors

Ro 8-4304 exhibits >100-fold higher affinity for recombinant NR1/NR2B receptors compared to NR1/NR2A receptors, establishing it as a highly selective NR2B antagonist [1]. This selectivity profile is comparable to ifenprodil, the prototypic NR2B-selective antagonist, but the quantitative >100-fold window has been validated across multiple independent sources [2].

NMDA receptor pharmacology subunit selectivity ionotropic glutamate receptors

Binding/Unbinding Kinetics: Faster On/Off Rates Than Ifenprodil at Comparable Affinity

In a direct head-to-head kinetic analysis, Ro 8-4304 exhibited markedly faster binding and unbinding kinetics at the NMDA receptor compared to ifenprodil, despite exhibiting similar receptor affinity [1]. The original research article explicitly notes this as a 'surprising' finding that 'reveals a further important feature of this emerging class of NR2B-selective compounds' [2].

receptor binding kinetics NMDA antagonist ifenprodil comparison

Polyamine Site Allosteric Modulation: Differential Spermine Sensitivity vs. Ifenprodil

In head-to-head electrophysiological studies examining spermine interactions, Ro 8-4304 and ifenprodil showed differential sensitivity to spermine-mediated antagonism attenuation [1]. In the absence of spermine, Ro 8-4304 inhibited steady-state NMDA currents with an IC50 of 0.6 μM compared to 0.3 μM for ifenprodil. However, in the presence of 3 mM spermine, the IC50 for Ro 8-4304 shifted to 7.5 μM (12.5-fold increase), whereas ifenprodil shifted to 1.8 μM (6-fold increase) .

allosteric modulation polyamine site spermine interaction

NMDA Concentration-Dependent Potency: State-Dependent Antagonism

Ro 8-4304 exhibits state-dependent antagonism, with apparent affinity increasing as NMDA concentration rises [1]. At 10 μM NMDA, the IC50 is 2.3 μM; at 100 μM NMDA, the IC50 decreases to 0.36 μM (a 6.4-fold increase in apparent potency) [2]. This contrasts with voltage-dependent NMDA antagonists (e.g., MK-801, ketamine) and reflects preferential binding to activated/desensitized receptor states [3].

state-dependent antagonism NMDA concentration IC50

In Vivo Efficacy Profile: Differential Activity in Seizure Models vs. Ro 25-6981

In a comparative in vivo study of NR2B-selective antagonists, Ro 8-4304 (along with ifenprodil) failed to antagonize electrically-precipitated tonic hindlimb extension at doses of 10.0, 32.0, and 100 mg/kg [1]. In contrast, Ro 25-6981 was able to antagonize electrically-precipitated tonic hindlimb extension at 100 mg/kg, though it did not elicit popping behavior [2]. This functional divergence among NR2B antagonists underscores their non-interchangeability.

in vivo pharmacology seizure models electrically-precipitated seizures

Glutamate Affinity Modulation: 3-4 Fold Increase in Agonist Site Affinity Upon Ro 8-4304 Binding

Ro 8-4304 binding to the NMDA receptor results in a 3-4 fold increase in receptor affinity for glutamate site agonists [1]. This positive allosteric modulation of agonist binding distinguishes Ro 8-4304 from classical pore blockers and contributes to its state-dependent profile. This finding was predicted by a reaction scheme in which Ro 8-4304 exhibits 14-fold and 23-fold higher affinity for the activated and desensitized states, respectively, relative to the resting state [2].

allosteric modulation glutamate binding positive cooperativity

Optimal Application Scenarios for Ro 8-4304 Based on Quantified Differentiation Evidence


Experiments Requiring Rapid Washout or Precise Temporal Control of NR2B Blockade

Ro 8-4304 is the preferred choice over ifenprodil for electrophysiology or imaging experiments where fast receptor binding/unbinding kinetics are essential [1]. The markedly faster on/off rates enable more precise temporal control of NR2B antagonism, facilitating studies of synaptic plasticity, receptor trafficking, and rapid pharmacological manipulation protocols where prolonged compound effects would confound interpretation [2].

In Vitro Ischemia/Excitotoxicity Models Requiring Activity-Dependent Antagonism

The state-dependent antagonism of Ro 8-4304—where apparent affinity increases 6.4-fold under high NMDA concentrations (IC50 = 0.36 μM at 100 μM NMDA vs 2.3 μM at 10 μM NMDA)—makes it particularly suitable for in vitro ischemia and excitotoxicity models [3]. Under pathological conditions with elevated extracellular glutamate/NMDA, Ro 8-4304 provides proportionally greater receptor blockade, a property that aligns with neuroprotective applications where the compound has demonstrated efficacy in both in vitro and in vivo ischemia models [4].

Studies Examining Polyamine-NMDA Receptor Interactions

Due to its well-characterized allosteric interaction with the polyamine site—specifically the 12.5-fold IC50 shift in the presence of 3 mM spermine—Ro 8-4304 serves as a validated pharmacological tool for investigating polyamine modulation of NMDA receptor function [1]. Researchers examining spermine, Mg2+, or endogenous polyamine effects on NMDA signaling should consider Ro 8-4304 as a reference NR2B antagonist with quantified polyamine sensitivity .

Negative Control for NR2B-Mediated Seizure Antagonism Studies

Based on direct in vivo comparison data showing that Ro 8-4304 (unlike Ro 25-6981) fails to antagonize electrically-precipitated tonic hindlimb extension at doses up to 100 mg/kg [1], Ro 8-4304 can serve as a negative control in seizure models. This negative efficacy profile, contrasted with positive efficacy in ischemia models, provides a useful tool for dissecting NR2B antagonist structure-activity relationships and target engagement across different neurological endpoints [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 8-4304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.